molecular formula C7H5BrCl2O2S B1380594 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride CAS No. 1416349-30-8

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Cat. No. B1380594
CAS RN: 1416349-30-8
M. Wt: 303.99 g/mol
InChI Key: AIJZUVIOUIHQOE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1416349-30-8 . It has a molecular weight of 303.99 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this one are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

This compound has a melting point of 90-91°C . It is typically stored at room temperature and is usually in the form of a powder .

Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.

Development of Antidiabetic Drugs

The compound is utilized in the development of new antidiabetic drugs. Given the rising prevalence of diabetes globally, there is a significant need for novel therapeutic agents with different mechanisms of action to better manage blood sugar levels .

Pharmaceutical Process Scale-Up

This chemical is involved in the practical process scale-up of certain pharmaceutical compounds. An example includes the manufacturing of therapeutic agents where it serves as an intermediate, demonstrating the potential for significant cost reduction and scalability in industrial applications .

Environmental Studies

In environmental chemistry, the compound could be used to study the behavior of similar organohalides in degradation processes or their potential as environmental contaminants.

Each of these applications leverages the unique chemical properties of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride , demonstrating its versatility and importance in various fields of scientific research. The compound’s role in the synthesis of SGLT2 inhibitors is particularly notable, as it contributes to the development of treatments for a major public health issue like diabetes .

Mechanism of Action

The mechanism of action for this compound in chemical reactions often involves the formation of a cationic intermediate through the attack of an electrophile . The aromatic ring is then regenerated from this intermediate by the loss of a proton .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJZUVIOUIHQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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